REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([F:9])[C:3]=1[CH3:10].C([Mg]Cl)(C)C.[C:16](=[O:18])=[O:17]>O1CCCC1>[F:9][C:4]1[C:3]([CH3:10])=[C:2]([CH:7]=[CH:6][C:5]=1[F:8])[C:16]([OH:18])=[O:17]
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Name
|
|
Quantity
|
8.07 g
|
Type
|
reactant
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Smiles
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BrC1=C(C(=C(C=C1)F)F)C
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Name
|
|
Quantity
|
29.2 mL
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Type
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reactant
|
Smiles
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C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(=O)=O
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the solution stirred at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The acid was synthesised
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Type
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TEMPERATURE
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Details
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The solution was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The cooling was removed
|
Type
|
WAIT
|
Details
|
gassing continues for 4 hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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ADDITION
|
Details
|
Water (10 ml) was added
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (50 mL) and 2N Hydrochloric acid (25 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with ethyl acetate (5×50 mL)
|
Type
|
WASH
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Details
|
The combined organic extracts were washed with water (50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a crude solid
|
Type
|
CUSTOM
|
Details
|
that was recrystalised from cyclohexane
|
Type
|
CUSTOM
|
Details
|
to afford product in 4.68 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |